Methyl 2-[(3-amino-3-thioxopropyl)thio]acetate
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Overview
Description
Methyl 2-[(3-amino-3-thioxopropyl)thio]acetate is an organic compound with the molecular formula C6H11NO2S2 It is characterized by the presence of an amino group, a thioxo group, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-[(3-amino-3-thioxopropyl)thio]acetate can be synthesized through a multi-step process involving the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of methyl bromoacetate with 3-amino-3-thioxopropylthiol in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol or methanol at a temperature range of 25-50°C. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(3-amino-3-thioxopropyl)thio]acetate undergoes several types of chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol or amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroper
Properties
IUPAC Name |
methyl 2-(3-amino-3-sulfanylidenepropyl)sulfanylacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2S2/c1-9-6(8)4-11-3-2-5(7)10/h2-4H2,1H3,(H2,7,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPWSQOLBHROFM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSCCC(=S)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381223 |
Source
|
Record name | methyl 2-[(3-amino-3-thioxopropyl)thio]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175202-95-6 |
Source
|
Record name | Methyl 2-[(3-amino-3-thioxopropyl)thio]acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175202-95-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | methyl 2-[(3-amino-3-thioxopropyl)thio]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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